molecular formula C15H18F3NO4 B558731 Boc-2-(trifluoromethyl)-L-phenylalanine CAS No. 167993-21-7

Boc-2-(trifluoromethyl)-L-phenylalanine

Cat. No. B558731
M. Wt: 333.3 g/mol
InChI Key: XKMOOODKNPYTEE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-2-(trifluoromethyl)-L-phenylalanine” is a chemical compound with the molecular formula C15H18F3NO4 . It is also known by other names such as “boc-l-2-trifluoromethylphenylalanine”, “s-2-tert-butoxycarbonyl amino-3-2-trifluoromethyl phenyl propanoic acid”, and "boc-phe 2-cf3-oh" .


Molecular Structure Analysis

The molecular structure of “Boc-2-(trifluoromethyl)-L-phenylalanine” consists of a phenylalanine backbone with a trifluoromethyl group attached to the second carbon atom . The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Physical And Chemical Properties Analysis

“Boc-2-(trifluoromethyl)-L-phenylalanine” has a molecular weight of 347.329 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 440.5±45.0 °C at 760 mmHg, and a flash point of 220.2±28.7 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Photocatalysis and Environmental Applications

The research on (BiO)2CO3-based photocatalysts highlights the potential of bismuth oxycompounds in various applications, including healthcare, photocatalysis, and environmental remediation. While not directly linked, the study of such materials showcases the interdisciplinary approach in utilizing chemical compounds for technological advancements in sustainability and pollution control (Ni, Sun, Zhang, & Dong, 2016).

Biosensors and Medical Diagnostics

Research on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids like phenylalanine underscores the critical role of chemical modifications in enhancing the specificity and sensitivity of diagnostic tools. This could suggest applications for Boc-2-(trifluoromethyl)-L-phenylalanine in developing more effective biosensing technologies for monitoring diseases or conditions associated with amino acid levels (Dinu & Apetrei, 2022).

Drug Delivery Systems

The exploration of drug delivery systems, especially in the context of boron neutron capture therapy for cancer, showcases the importance of targeted therapy in modern medicine. The development and modification of chemical compounds for selective delivery highlight the potential of utilizing specific chemical modifications, such as those found in Boc-2-(trifluoromethyl)-L-phenylalanine, for improving therapeutic outcomes (Yanagië et al., 2008).

Nutritional and Metabolic Research

In the context of phenylketonuria (PKU), advancements in nutritional treatment strategies, such as the use of glycomacropeptide for managing amino acid intake, reflect the ongoing research into metabolic disorders and dietary interventions. This area might benefit from compounds like Boc-2-(trifluoromethyl)-L-phenylalanine for studying metabolic pathways or developing dietary supplements (Strisciuglio & Concolino, 2014).

Safety And Hazards

The safety data sheet for “N-Boc-2-trifluoromethyl-L-phenylalanine” advises against its use in food, drugs, pesticides, or biocidal products . In case of eye or skin contact, it is recommended to rinse immediately with plenty of water and seek medical attention . The compound should not be released into the environment .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMOOODKNPYTEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-(trifluoromethyl)-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.